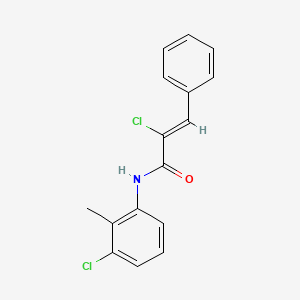![molecular formula C16H20N4O2S B5612467 N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5612467.png)
N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that are synthesized for their potential biological activities, which are often explored in the context of pharmaceutical research. Such molecules are typically designed to interact with specific biological targets, contributing to the development of new drugs or therapeutic agents. The synthesis and analysis of these compounds involve complex organic synthesis techniques, molecular structure elucidation, and an understanding of their chemical behavior.
Synthesis Analysis
The synthesis of complex molecules like N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide typically involves multi-step organic reactions, starting from simpler precursors. These processes may include the formation of the pyrrolidine ring, introduction of the furanyl and pyrimidinyl groups, and final assembly of the molecule. Techniques such as nucleophilic substitution, condensation reactions, and ring-closure strategies are commonly employed (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), as well as X-ray crystallography for solid-state analysis. These techniques allow for the determination of the stereochemistry, functional groups, and overall molecular architecture (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical behavior of the compound can be influenced by its functional groups and structural features. Reactions may include further functionalization of the molecule, interaction with biological targets, or participation in catalytic cycles. The presence of the pyrrolidine ring, furanyl moiety, and methylthio-pyrimidinyl group could contribute to its reactivity and potential as a ligand for biological molecules (Costello et al., 1991).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for its characterization and application. These properties are determined by the compound's molecular structure and can be measured using various physical and analytical techniques. The solubility of the compound, for example, affects its bioavailability and potential use in pharmaceutical formulations (Dyachenko & Chernega, 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards specific reagents, and stability under various conditions, are determined by the functional groups present in the molecule and their arrangement. Understanding these properties is essential for predicting the compound's behavior in chemical reactions, its stability in formulations, or its interaction with biological systems (Rubtsova et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-4-5-14(22-10)12-8-20(9-13(12)18-11(2)21)15-6-7-17-16(19-15)23-3/h4-7,12-13H,8-9H2,1-3H3,(H,18,21)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBATOCCGSLWJP-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CN(CC2NC(=O)C)C3=NC(=NC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C3=NC(=NC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5612387.png)

![2-[4-(tert-butylamino)-2-quinazolinyl]phenol](/img/structure/B5612398.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5612405.png)
![1-methyl-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5612409.png)
![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline hydrobromide](/img/structure/B5612417.png)
![(1S*,5R*)-3-(3-pyridinylmethyl)-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5612440.png)
![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5612442.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5612454.png)
![(1S*,5R*)-3-[(3-chlorophenoxy)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5612464.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5612468.png)
![N-[(2-aminopyridin-3-yl)methyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5612477.png)
![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5612487.png)